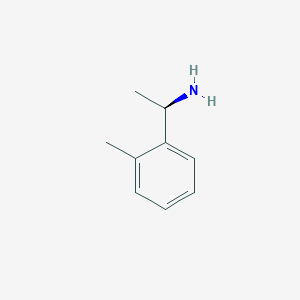

(R)-1-(邻甲苯基)乙胺

描述

"(R)-1-(o-tolyl)ethanamine" is a chiral compound with potential significance in various fields of chemistry and pharmacology. Its structural specificity and chirality make it a valuable intermediate in the synthesis of complex molecules and active pharmaceutical ingredients.

Synthesis Analysis

The synthesis of closely related compounds, such as 1-(naphthalen-1-yl)ethanamine, a key intermediate in the synthesis of cinacalcet hydrochloride, involves practical resolution to achieve high enantiomeric excess (ee) using R-(−)-mandelic acid as a resolving agent. This process highlights the importance of achieving optical purity in chiral compound synthesis, which is likely applicable to "(R)-1-(o-tolyl)ethanamine" as well (Mathad et al., 2011).

Molecular Structure Analysis

Structural relationships and comparisons of o-tolyl substituted compounds provide insight into the impact of the o-tolyl group on molecular shape and volume. The sterically demanding exo3o-tolyl ring conformation influences the overall crystal packing and molecular structure, which can be critical in understanding the structure of "(R)-1-(o-tolyl)ethanamine" (Barnes et al., 2010).

Chemical Reactions and Properties

Investigations into the reactivity and properties of compounds similar to "(R)-1-(o-tolyl)ethanamine" show that structural motifs such as the o-tolyl group can significantly influence chemical behavior, including reactivity towards nucleophiles and participation in complexation reactions. These studies underscore the importance of molecular structure in determining the chemical properties and reactivity of a compound (Reger et al., 2006).

Physical Properties Analysis

The physical properties of a compound, including solubility, melting point, and crystal structure, are intrinsically linked to its molecular composition and structure. Analyses of similar compounds provide valuable insights into how specific substitutions, such as the o-tolyl group, might affect these properties. Understanding the physical properties is crucial for the practical application and handling of "(R)-1-(o-tolyl)ethanamine" (Li et al., 2004).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards various reagents, and participation in specific chemical reactions, are foundational to the applications of "(R)-1-(o-tolyl)ethanamine". Research into related compounds has shed light on how the structure can influence chemical behavior, which can be extrapolated to understand the reactivity and functional utility of "(R)-1-(o-tolyl)ethanamine" (Avis et al., 1996).

科学研究应用

Suzuki 偶联反应

“(R)-1-(邻甲苯基)乙胺” 用于 Suzuki 偶联反应 . 已鉴定出由 Pd2(dba)3·CHCl3 和 三(邻甲苯基)膦组成的非常有效的催化体系,用于在室温下将炔丙基碳酸酯与不同类型的有机硼酸进行偶联 . 该反应表现出优异的中心手性向轴手性的传递 .

钌催化的醇直接胺化

该化合物用于钌催化的醇直接胺化 . 该过程涉及将胺基直接引入醇底物中,这是有机合成中的一个关键转化 .

Suzuki 反应

“(R)-1-(邻甲苯基)乙胺” 也用于 Suzuki 反应 . Suzuki 反应是一种交叉偶联反应,用于形成碳-碳键 .

三邻甲苯基膦硒的制备

该化合物用于通过与硒反应来制备三邻甲苯基膦硒 . 该反应是合成各种有机硒化合物的关键步骤 .

配位化学中的配体

安全和危害

属性

IUPAC Name |

(1R)-1-(2-methylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-5-3-4-6-9(7)8(2)10/h3-6,8H,10H2,1-2H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDYTNZJBGSKFI-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[C@@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

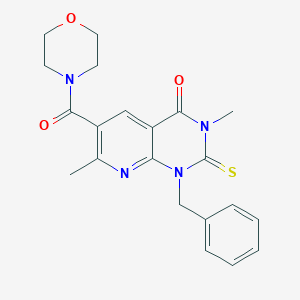

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

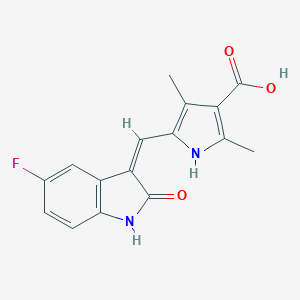

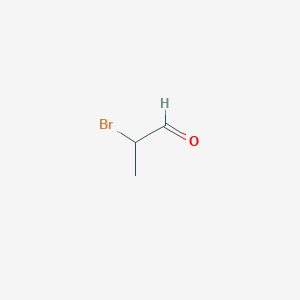

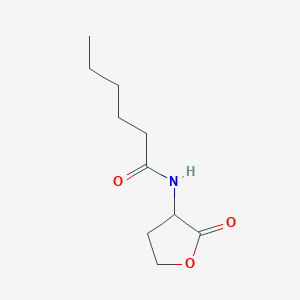

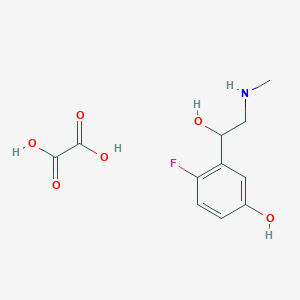

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid](/img/structure/B25501.png)